Himalomycin B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

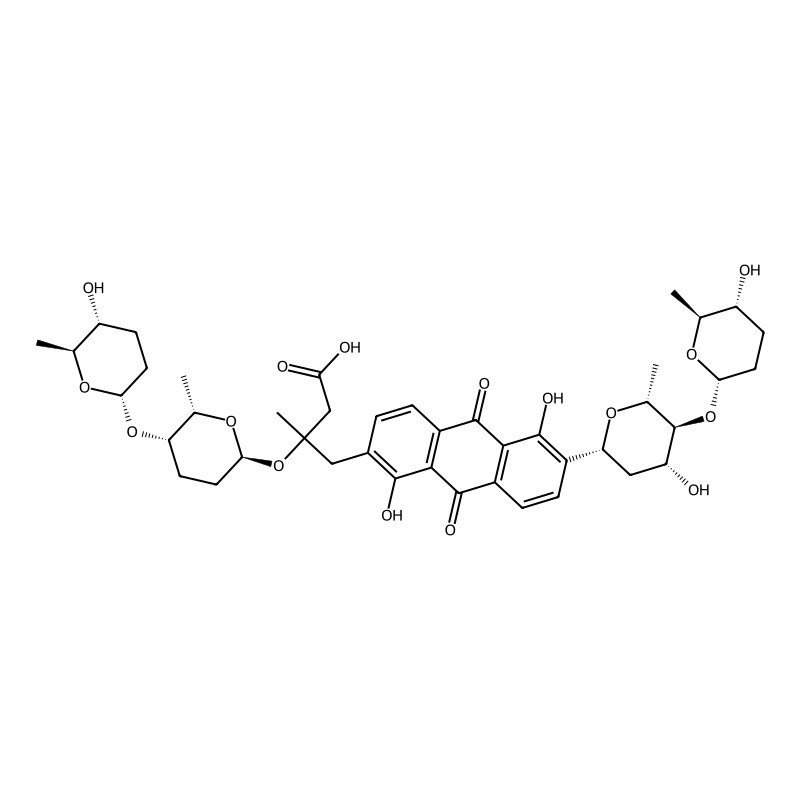

Himalomycin B is a novel anthracycline antibiotic that was isolated from the culture broth of the marine actinobacterium Streptomyces sp. isolate B6921. It is structurally related to other known antibiotics in the fridamycin family, specifically himalomycin A and fridamycin D. The compound exhibits a complex molecular structure characterized by multiple rings and functional groups, which contribute to its biological activity and therapeutic potential. The structure of himalomycin B was elucidated through detailed analysis of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing researchers to confirm its unique chemical composition and arrangement .

The chemical reactivity of himalomycin B is primarily attributed to its anthracycline core, which is known for its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. This mechanism is common among anthracyclines, making them effective chemotherapeutic agents. Additionally, himalomycin B can undergo various chemical transformations including oxidation, reduction, and conjugation reactions, which can modify its pharmacological properties. For example, reactions involving hydroxylation or acetylation can enhance its solubility or alter its interaction with biological targets .

Himalomycin B has demonstrated significant antibacterial activity against a range of pathogenic bacteria. Its mechanism of action involves the disruption of bacterial DNA synthesis, leading to cell death. In vitro studies have shown that it exhibits potent cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The compound's efficacy is comparable to other anthracycline antibiotics, making it a candidate for further development in oncological treatments .

The synthesis of himalomycin B typically involves fermentation processes using marine-derived Streptomyces strains. The isolation process includes extraction techniques such as solvent extraction followed by chromatographic methods to purify the compound from complex mixtures. Chemical synthesis pathways have also been explored, focusing on constructing the anthracycline scaffold through multi-step organic reactions including Pictet–Spengler cyclization and various functional group modifications .

Himalomycin B holds promise in several applications:

- Antibiotic Therapy: Due to its antibacterial properties, it may be used in treating infections caused by resistant bacterial strains.

- Cancer Treatment: Its cytotoxic effects on cancer cells position it as a potential chemotherapeutic agent.

- Research Tool: As a novel compound, it can be utilized in studies exploring the mechanisms of antibiotic resistance and the development of new therapeutic agents .

Studies investigating the interactions of himalomycin B with biological macromolecules have revealed that it binds effectively to DNA, causing structural distortions that impede replication processes. Additionally, interaction studies with proteins involved in drug metabolism suggest that himalomycin B may influence the pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for optimizing its therapeutic use and minimizing potential side effects .

Himalomycin B shares structural and functional similarities with several other anthracycline antibiotics. Below are some notable compounds for comparison:

Himalomycin B's uniqueness lies in its specific structural features derived from marine actinobacteria, which may confer distinct biological activities compared to other well-known anthracyclines.

Himalomycin B was first isolated in 2003 from the marine actinobacterium Streptomyces sp. isolate B6921, discovered in sandy sediments from a coastal site in Mauritius (Indian Ocean). This strain was cultivated on Olson medium containing 22 g·L⁻¹ NaCl, reflecting its marine adaptation. The discovery emerged from a targeted screening program for bioactive secondary metabolites in marine Streptomyces, driven by the ecological uniqueness of marine environments as reservoirs for novel antibiotic producers. Taxonomic characterization of the producing strain revealed spiral spore chains, grey aerial mycelia, and growth under saline conditions, aligning with marine-derived streptomycetes.

Classification Within the Anthracycline Antibiotic Family

Himalomycin B belongs to the fridamycin subgroup of angucycline antibiotics, a subclass of anthracyclines characterized by a tetracyclic anthraquinone core fused to a sugar moiety. Unlike classical anthracyclines such as doxorubicin, which feature linear tetracyclic systems, himalomycin B possesses an angular benz[a]anthracene skeleton with a C-glycosidic linkage at the C-2 position. Its structural relatives include fridamycin D and rabelomycin, both of which share the peri-hydroxy quinone moiety critical for DNA intercalation.

Table 1: Key Structural Features of Himalomycin B vs. Classical Anthracyclines

| Feature | Himalomycin B | Doxorubicin |

|---|---|---|

| Core structure | Angular benz[a]anthracene | Linear tetracycline |

| Glycosidic linkage | C-glycosidic at C-2 | O-glycosidic at C-7 |

| Sugar moieties | Cinerulose, amicetose | Daunosamine |

| Molecular formula | C₄₃H₅₆O₁₆ | C₂₇H₂₉NO₁₁ |

Ecological Significance in Marine Actinobacteria

Marine Streptomyces spp., including strain B6921, produce secondary metabolites like himalomycin B as competitive tools in nutrient-limited environments. The compound’s antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) suggests a role in inhibiting competing microorganisms in marine sediments. Marine actinobacteria exhibit genomic adaptations for salt tolerance and osmotic stress, which may influence the regulation of himalomycin B biosynthesis. Its production underscores the evolutionary arms race in microbial communities, where chemical defenses are critical for survival.

Molecular Formula and Stereochemical Configuration

Himalomycin B represents a complex anthracycline antibiotic compound with the molecular formula C43H56O16 and a molecular weight of 828.9 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 701915-11-9 and is catalogued in PubChem with the compound identification number 11765992 [1] [3]. The structural framework of Himalomycin B consists of an anthraquinone aglycone core decorated with multiple sugar moieties, establishing it as a glycosylated anthracycline derivative [2] [4].

The stereochemical configuration of Himalomycin B features multiple chiral centers distributed throughout both the aglycone portion and the attached sugar units [2] [5]. The compound exhibits an optical rotation of [α]20D = +30° (71 milligrams per 100 milliliters in methanol), indicating its optically active nature and confirming the presence of asymmetric carbon centers [2] [5]. The stereochemical arrangement follows the characteristic pattern observed in fridamycin-type antibiotics, with L-configured sugar residues attached to the anthraquinone backbone [2] [5].

| Property | Value |

|---|---|

| Molecular Formula | C43H56O16 |

| Molecular Weight (g/mol) | 828.9 |

| CAS Registry Number | 701915-11-9 |

| PubChem CID | 11765992 |

| Optical Rotation [α]20D | +30° (71 mg/100 mL, MeOH) |

Spectroscopic Elucidation (Nuclear Magnetic Resonance, Mass Spectrometry, Ultraviolet-Visible)

The structural elucidation of Himalomycin B was accomplished through comprehensive spectroscopic analysis employing multiple analytical techniques [2] [4] [5]. High-resolution electrospray ionization mass spectrometry provided definitive molecular weight confirmation, with the observed mass of 828.3568 matching precisely with the calculated theoretical mass of 828.3568 for the molecular formula C43H56O16 [2] [5].

Nuclear magnetic resonance spectroscopy revealed distinctive features characteristic of the fridamycin structural class [2] [4] [5]. The proton Nuclear Magnetic Resonance spectrum displayed aromatic signals at δ 7.87 (doublet, 7.8 hertz) and δ 7.96 (doublet, 7.8 hertz) corresponding to the anthraquinone core protons [2] [5]. Four anomeric proton signals were observed at δ 4.96 (broad singlet), δ 5.24 (broad singlet), and δ 4.71 (broad singlet), indicating the presence of multiple sugar units [2] [5]. The Carbon-13 Nuclear Magnetic Resonance spectrum exhibited quinone carbonyl signals at δ 188.4 and δ 188.5, along with acetal carbon signals at δ 98.8, δ 91.4, and δ 98.6, confirming the glycosidic nature of the compound [2] [5].

Ultraviolet-visible spectroscopy demonstrated absorption maxima at 256 nanometers (log ε 4.36), 292 nanometers (log ε 3.96), and 434 nanometers (log ε 3.97) in methanol [2] [5]. These characteristic absorption bands are consistent with the extended conjugated system of the anthraquinone chromophore [2] [5]. Infrared spectroscopy revealed absorption bands at 3439, 2925, 2854, 1628, 1432, 1376, 1260, 1119, 1051, 994, 799, and 440 wavenumbers, indicating the presence of hydroxyl groups, aliphatic carbon-hydrogen bonds, carbonyl functionalities, and aromatic systems [2] [5].

| Spectroscopic Method | Data |

|---|---|

| ESI-HRMS (found/calculated) | 828.3568/828.3568 |

| UV-Vis λmax (MeOH) | 256 (4.36), 292 (3.96), 434 (3.97) nm |

| 1H-NMR (aromatic) | 7.87 (d, 7.8 Hz), 7.96 (d, 7.8 Hz) |

| 1H-NMR (anomeric) | 4.96 (s br), 5.24 (s br), 4.71 (s br) |

| 13C-NMR (carbonyl) | 188.4, 188.5 ppm |

| IR (KBr) | 3439, 2925, 2854, 1628, 1432, 1376, 1260, 1119, 1051, 994, 799, 440 cm-1 |

Comparative Analysis with Fridamycin A and Related Congeners

Himalomycin B belongs to the fridamycin family of anthracycline antibiotics and shares structural similarities with several related compounds [2] [4] [5]. Fridamycin A, with the molecular formula C25H26O10 and molecular weight of 486.5 grams per mole, represents the simplest member of this family, featuring a C-glycosidic angucyclinone derivative with a single sugar attachment [6] [7]. In contrast, Fridamycin D possesses the molecular formula C31H32O12 and molecular weight of 596 grams per mole, incorporating one cinerulose sugar unit [2] [5].

The structural progression from Fridamycin A to Himalomycin B demonstrates increasing complexity in glycosylation patterns [2] [5] [8]. While Fridamycin A contains only one C-glycosidic sugar unit, Himalomycin B features three distinct sugar moieties, significantly increasing its molecular weight and structural complexity [2] [5]. Himalomycin A, the closely related congener with molecular formula C43H52O16, differs from Himalomycin B primarily in the nature of its sugar substitutions and specific attachment patterns [2] [5].

The comparative Nuclear Magnetic Resonance data reveals that all fridamycin-type compounds share the same aglycone framework, with differences arising from varying glycosylation patterns [2] [4] [5]. The heteronuclear multiple bond correlation couplings established the connectivity patterns that distinguish Himalomycin B from its congeners, particularly in the attachment of the amicetosyl moiety at the C-4' position [2] [5].

| Compound | Molecular Formula | Molecular Weight | Sugar Units | Key Structural Feature |

|---|---|---|---|---|

| Fridamycin A | C25H26O10 | 486.5 | 1 (C-glycoside) | C-glycosidic angucyclinone |

| Fridamycin D | C31H32O12 | 596 | 1 (cinerulose) | Single sugar attachment |

| Himalomycin A | C43H52O16 | 824 | 3 (a, c moieties) | Three sugar moieties |

| Himalomycin B | C43H56O16 | 828.9 | 3 (b, c moieties) | Amicetosyl substitution at C-4' |

Glycosylation Patterns and Sugar Moieties

The glycosylation pattern of Himalomycin B represents one of its most distinctive structural features, incorporating three sugar moieties designated as b and c according to the established nomenclature [2] [5]. The sugar units consist of L-amicetosyl (designated as b) and L-amicetosyl-L-rhodinosyl (designated as c) residues, both of which adopt L-configurations consistent with other members of the fridamycin family [2] [5].

The L-amicetosyl moiety (b) is attached at the C-4' position via an O-glycosidic bond [2] [5]. This sugar unit represents a 2,3,6-trideoxy-D-erythro-hexose structure that contributes significantly to the biological activity profile of the compound [2] [5] [9]. The heteronuclear multiple bond correlation spectrum confirmed the connectivity through coupling between the proton signal at δ 3.11 (4'-H) and the carbon signal at δ 98.8 (C-2'') [2] [5].

The L-amicetosyl-L-rhodinosyl disaccharide unit (c) forms an O-glycosidic linkage at the C-12 position of the aglycone [2] [5]. This complex disaccharide structure consists of an amicetose unit linked to a rhodinose moiety, creating a branched sugar arrangement [2] [5] [10]. The anomeric proton signals at δ 5.24 and corresponding carbon signals at δ 77.3 (C-12) established this connectivity pattern through heteronuclear multiple bond correlation analysis [2] [5].

The stereochemical configuration of all sugar residues follows the L-configuration pattern, which is characteristic of fridamycin-type antibiotics [2] [5]. This configuration was inferred from comparison with other known compounds in the series and confirmed through coupling constant analysis of the Nuclear Magnetic Resonance data [2] [5]. The glycosylation pattern distinguishes Himalomycin B from Himalomycin A, which contains different sugar arrangements at the corresponding positions [2] [5].

| Sugar Moiety | Attachment Position | Configuration | Chemical Description |

|---|---|---|---|

| b = L-amicetosyl | C-4' via O-glycosidic bond | L-configured | 2,3,6-trideoxy-D-erythro-hexose |

| c = L-amicetosyl-L-rhodinosyl | C-12 via O-glycosidic bond | L-configured disaccharide | Disaccharide unit |

Biosynthetic gene clusters represent the fundamental organizational units for secondary metabolite production in Streptomyces species, including the biosynthesis of Himalomycin B. These gene clusters are characterized by the physical clustering of genes encoding enzymes responsible for the complete biosynthetic pathway, from precursor formation to final product assembly and modification [1] [2].

Streptomyces genomes typically harbor 25-50 biosynthetic gene clusters, with the most common types being non-ribosomal peptide synthetases, type I polyketide synthases, terpenes, and lantipeptides [1]. The marine Streptomyces sp. isolate B6921, which produces Himalomycin B, exemplifies the remarkable biosynthetic potential of this genus. This strain was isolated from sandy sediment off the coast of Mauritius and demonstrates 99.3% similarity to Streptomyces cyaneus based on 16S ribosomal RNA gene sequence analysis [3] [4].

The biosynthetic gene cluster responsible for Himalomycin B production follows the typical organization pattern observed in anthracycline-producing Streptomyces strains [5]. These clusters contain genes encoding the minimal polyketide synthase complex, tailoring enzymes for post-polyketide modifications, and auxiliary genes for sugar biosynthesis and attachment. The cluster organization facilitates coordinated regulation of the biosynthetic pathway and enables the sequential production of intermediates leading to the final glycosylated product [6].

Genome mining approaches have revealed that each Streptomyces species possesses approximately 30 secondary metabolite biosynthetic gene clusters, including many clusters whose products remain unidentified [7]. This vast cryptic biosynthetic potential suggests that organisms like Streptomyces sp. B6921 likely harbor additional undiscovered natural products beyond Himalomycin B. The strain's ability to produce related compounds such as Himalomycin A, fridamycin D, and rabelomycin indicates the presence of a well-organized gene cluster capable of generating structural diversity through differential regulation and post-biosynthetic modifications [3] [4].

Recent comparative genomics studies have identified specific Streptomyces phylogenetic lineages with exceptional biosynthetic potential [8]. Members of phylogenetic groups characterized by rugose-ornamented spores possess the greatest number of biosynthetic gene clusters, averaging 50 clusters per genome with the largest genome sizes reaching 11.5 megabases. These findings suggest that strains with enhanced biosynthetic capacity, such as those producing complex glycosylated compounds like Himalomycin B, represent evolutionary adaptations for chemical diversity and ecological competitiveness [8].

Enzymatic Glycosylation Mechanisms

The glycosylation of Himalomycin B represents a critical biosynthetic step that involves the attachment of complex sugar moieties to the anthraquinone aglycone through C-glycosidic bonds. This process is mediated by specialized glycosyltransferases that exhibit remarkable substrate specificity and regioselectivity [9] [10].

Glycosyltransferases catalyze the transfer of nucleotide-activated sugars to specific acceptor substrates through well-defined catalytic mechanisms [11]. These enzymes utilize either inverting or retaining mechanisms at the anomeric carbon atom of the donor substrate. Inverting glycosyltransferases employ a direct displacement mechanism involving an enzymatic base catalyst, while retaining glycosyltransferases likely utilize a short-lived oxocarbenium ion intermediate with the leaving phosphate serving as the base [11].

The structural analysis of Himalomycin B reveals the presence of L-amicetosyl and L-amicetosyl-L-rhodinosyl residues attached to the aglycone through C-glycosidic linkages [3] [4]. The formation of these linkages requires specialized glycosyltransferases capable of recognizing both the sugar donors and the specific hydroxyl acceptor sites on the fridamycin E skeleton. The enzyme specificity is crucial for determining the final substitution pattern and biological activity of the compound.

Recent studies on anthraquinone glycosylation have identified glycosyltransferases with broad substrate promiscuity, capable of acting on multiple compounds to form various glycosides [9] [12]. For example, glycosyltransferases from Rubia yunnanensis demonstrate regioselective glycosylation of β-hydroxyl anthraquinones and exhibit substrate promiscuity toward at least 28 compounds, forming O-glycosides, N-glycosides, and S-glycosides [9]. Similar enzymatic flexibility likely exists in the Himalomycin B biosynthetic pathway, allowing for the generation of structural analogs through glycodiversification [10].

The catalytic mechanism of C-glycosyltransferases involved in Himalomycin B biosynthesis involves the formation of carbon-carbon bonds between the sugar anomeric carbon and the aglycone acceptor. This process requires precise substrate positioning and activation to overcome the thermodynamic barriers associated with C-glycosidic bond formation. The enzymes must also maintain stereochemical control to ensure the correct anomeric configuration of the attached sugars [13].

Molecular modeling and site-directed mutagenesis studies have revealed critical amino acid residues essential for substrate binding and catalytic activity in anthraquinone glycosyltransferases [12] [14]. These structural insights provide valuable information for understanding the mechanistic basis of enzymatic glycosylation and enable rational enzyme engineering approaches for generating novel glycosylated derivatives.

Role of Modular Polyketide Synthases

The biosynthesis of the Himalomycin B aglycone involves a type II polyketide synthase system, which differs fundamentally from the modular type I polyketide synthases in its organization and mechanism of action [15] [16]. Type II polyketide synthases are characterized by their iterative nature and their ability to produce aromatic polycyclic compounds through repeated use of discrete enzyme components [17].

The minimal type II polyketide synthase complex consists of a ketosynthase-chain length factor heterodimer and an acyl carrier protein [15] [16]. The ketosynthase-chain length factor complex regulates both the iterative condensation reactions and the final chain length of the polyketide product. For anthraquinone biosynthesis, this typically involves the assembly of an octaketide chain through seven rounds of malonyl-CoA condensation with an acetyl starter unit [18] [19].

Unlike type I modular polyketide synthases, where each module performs a specific elongation step and passes the intermediate to the next module, type II systems utilize the same set of enzymes iteratively [15] [20]. This iterative mechanism allows for greater flexibility in product formation and enables the generation of diverse aromatic structures through differential processing by tailoring enzymes [19].

The polyketide chain assembly begins with the loading of an acetyl starter unit onto the acyl carrier protein, followed by iterative condensation with malonyl-CoA extender units [18] [19]. The ketosynthase catalyzes the decarboxylative Claisen condensation reactions, while the chain length factor controls the number of condensation cycles. The resulting poly-β-keto chain undergoes cyclization and aromatization through the action of ketoreductases, cyclases, and aromatases to form the anthraquinone core structure [21] [22].

The anthracycline biosynthetic pathway, to which Himalomycin B belongs, involves additional complexity through the integration of multiple biosynthetic modules [5]. The initial polyketide assembly produces aklanonic acid as a common intermediate, which then undergoes extensive tailoring modifications including hydroxylation, methylation, glycosylation, and cyclization to generate the final anthracycline structure [5] [23].

Recent advances in polyketide synthase engineering have demonstrated the potential for generating novel compounds through combinatorial biosynthesis approaches [23]. The modular nature of biosynthetic gene clusters allows for the mixing and matching of different PKS components to create hybrid pathways capable of producing unnatural polyketide variants. This approach has been successfully applied to anthracycline biosynthesis, resulting in the production of novel glycosylated derivatives with altered biological activities [5].

Precursor Pathways for Anthraquinone Core Assembly

The biosynthesis of the anthraquinone core in Himalomycin B involves the integration of primary metabolic pathways that provide essential precursors for polyketide assembly. The primary precursors include acetyl-CoA as the starter unit and malonyl-CoA as the extender units, both derived from central metabolic pathways [24] [25].

Acetyl-CoA serves as both the starter unit for polyketide chain initiation and as the source of two-carbon units for chain extension after decarboxylation of malonyl-CoA [25] [26]. The acetate pathway, also known as the polyketide pathway, represents a fundamental biosynthetic route that operates at the interface of central metabolism and specialized metabolite synthesis [25]. Studies using precursor feeding experiments have confirmed that acetic acid is the primary precursor for anthraquinone biosynthesis in related systems, with feeding experiments showing significant improvements in anthraquinone yields [24].

The polyketide pathway for anthraquinone biosynthesis typically involves the condensation of eight acetyl-CoA equivalents to form an octaketide intermediate [22] [18]. This process begins with the decarboxylation of malonyl-ACP to generate acetyl-ACP, which serves as the primer for subsequent condensation reactions. The iterative addition of seven malonyl-CoA units produces the linear poly-β-keto chain that serves as the precursor for cyclization and aromatization [18].

Alternative biosynthetic routes for anthraquinone production include the shikimate pathway, which is more commonly observed in plant systems [27] [28]. The shikimate pathway involves the conversion of chorismate to 1,4-dihydroxy-2-naphthoic acid through isochorismate synthase, followed by prenylation and cyclization to form the anthraquinone structure [29] [30]. However, bacterial systems like Streptomyces sp. B6921 primarily utilize the polyketide pathway for anthraquinone core assembly [24] [31].

The precursor supply for anthraquinone biosynthesis is tightly regulated through metabolic control mechanisms that balance primary and secondary metabolism [32]. The availability of acetyl-CoA and malonyl-CoA can become rate-limiting factors in polyketide production, particularly under conditions of carbon source limitation or metabolic stress. Engineering approaches to enhance precursor availability have shown promise for improving anthraquinone production in both natural and heterologous host systems [33].

The integration of precursor pathways with polyketide synthase regulation represents a critical control point in Himalomycin B biosynthesis [2]. The coordination between primary metabolic flux and secondary metabolite production ensures optimal resource allocation while maintaining cellular homeostasis. Understanding these regulatory networks is essential for developing effective strategies for enhancing natural product biosynthesis through metabolic engineering approaches [34].

| Biosynthetic Component | Function | Key Features |

|---|---|---|

| Type II PKS Complex | Core polyketide assembly | Iterative condensation, chain length control |

| Ketosynthase (KS) | Condensation catalyst | Decarboxylative Claisen condensation |

| Acyl Carrier Protein (ACP) | Intermediate carrier | Phosphopantetheine arm for substrate binding |

| Chain Length Factor (CLF) | Cycle number control | Determines final polyketide length |

| Ketoreductases | β-keto reduction | Regioselective reduction at specific positions |

| Cyclases/Aromatases | Ring formation | Intramolecular cyclization and aromatization |

| Oxygenases | Hydroxylation | Post-PKS oxidative modifications |

| Glycosyltransferases | Sugar attachment | C-glycosidic bond formation |

| Sugar Biosynthesis Enzymes | Precursor formation | TDP-sugar pathway enzymes |

| Precursor | Source Pathway | Role in Biosynthesis |

|---|---|---|

| Acetyl-CoA | Central metabolism | Starter unit for PKS |

| Malonyl-CoA | Fatty acid biosynthesis | Extender units for chain elongation |

| TDP-amicetose | Sugar biosynthesis | Glycosylation donor |

| TDP-rhodinose | Sugar biosynthesis | Glycosylation donor |

| S-adenosyl methionine | Methionine cycle | Methylation reactions |